1,3-Dichloro-2-butene
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Overview
Description
1,3-Dichloro-2-butene is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other organic compounds.
Mechanism Of Action
1,3-Dichloro-2-butene acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. It reacts with DNA molecules and forms covalent bonds with the nitrogen atoms in the DNA bases. This results in the disruption of the DNA structure and function, which can lead to mutations and cell death.
Biochemical And Physiological Effects
1,3-Dichloro-2-butene has been shown to have toxic effects on the liver, kidney, and lungs. It can also cause DNA damage, oxidative stress, and inflammation. Exposure to 1,3-Dichloro-2-butene can lead to respiratory problems, skin irritation, and eye irritation. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
Advantages And Limitations For Lab Experiments
1,3-Dichloro-2-butene is a useful reagent for chemical reactions in the laboratory. It is easy to handle and has a high reactivity towards nucleophiles. However, it is also highly toxic and requires careful handling and disposal. Moreover, it can be difficult to control the reaction conditions, which can affect the yield and purity of the product.
Future Directions
There are several future directions for the research on 1,3-Dichloro-2-butene. One area of interest is the development of safer and more efficient methods for the synthesis of 1,3-Dichloro-2-butene and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of 1,3-Dichloro-2-butene on different cell types and organisms. Moreover, the development of new drugs and therapies that target the mechanism of action of 1,3-Dichloro-2-butene can also be a future direction for research.
Synthesis Methods
1,3-Dichloro-2-butene can be synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures. The yield of 1,3-Dichloro-2-butene depends on the reaction conditions, such as temperature, pressure, and the amount of catalyst used.
Scientific Research Applications
1,3-Dichloro-2-butene has various scientific research applications. It is used as a starting material for the synthesis of other organic compounds, such as herbicides, insecticides, and pharmaceuticals. It is also used in the production of polymers, resins, and plastics. Moreover, it is used in the laboratory as a reagent for chemical reactions.
properties
CAS RN |
10075-38-4 |
---|---|
Product Name |
1,3-Dichloro-2-butene |
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
(Z)-1,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- |
InChI Key |
WLIADPFXSACYLS-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/CCl)/Cl |
SMILES |
CC(=CCCl)Cl |
Canonical SMILES |
CC(=CCCl)Cl |
boiling_point |
131 °C 126 °C |
Color/Form |
CLEAR TO STRAW-COLORED LIQUID |
density |
1.161 Relative density (water = 1): 1.2 |
flash_point |
80 °F (CLOSED CUP) 27 °C c.c. |
melting_point |
-75 °C |
Other CAS RN |
926-57-8 10075-38-4 |
physical_description |
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |
Pictograms |
Flammable; Acute Toxic; Irritant |
solubility |
INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |
synonyms |
(Z)-1,3-Dichloro-2-butene |
vapor_density |
4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |
vapor_pressure |
Vapor pressure, kPa at 25 °C: 1.33 |
Origin of Product |
United States |
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